molecular formula C29H44O4 B566180 (3beta,22E)-3,25-Dihydroxy-cholesta-5,22-dien-24-one 3-Acetate CAS No. 69425-74-7

(3beta,22E)-3,25-Dihydroxy-cholesta-5,22-dien-24-one 3-Acetate

Cat. No. B566180
CAS RN: 69425-74-7
M. Wt: 456.667
InChI Key: YTDIMFKVPJVRIN-CHYKGQGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3beta,22E)-3,25-Dihydroxy-cholesta-5,22-dien-24-one 3-Acetate” is a biochemical compound with the molecular formula C29H44O4 and a molecular weight of 456.66 . It is intended for research use only and is not intended for diagnostic or therapeutic use .

Scientific Research Applications

Synthesis and Structural Analysis

  • Improved Synthesis Methods : An improved synthesis of related sterols, such as cholest-5-ene-3β,20,22-triol, has been achieved. This method is more efficient than previous chemical or enzymatic syntheses, providing a pathway to synthesize related compounds (Ruan, Wilson, & Schroepfer, 1999).

  • Spectral and Structural Data : Extensive spectral data, including 1H and 13C nuclear magnetic resonance, have been presented for related triols and their synthetic precursors. This data aids in understanding the structural and chemical properties of similar compounds (Ruan, Wilson, & Schroepfer, 1999).

Biological Activity and Applications

  • Inhibition of Cholesterol Biosynthesis : Certain ketosterols, similar in structure, effectively inhibit cholesterol biosynthesis. This suggests potential applications in controlling cholesterol levels and related metabolic pathways (Flegentov et al., 2005).

  • Effects on Cell Viability : Studies on related compounds indicate effects on cell viability, particularly in hepatoma cells. This implies potential therapeutic applications in treating liver-related diseases or cancers (Piir et al., 2006).

  • Antiviral Activity : Some steroidal compounds, including sulfated polyhydroxysteroids, show significant antiviral activities. This opens up research avenues for developing new antiviral drugs or therapies (Comin et al., 1999).

  • Cytotoxic Effects on Cancer Cells : Related steroidal compounds have shown high toxicity to specific cancer cell lines, such as MCF-7, indicating their potential in cancer research and therapy (Mekhtiev, Timofeev, & Misharin, 2008).

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-6-hydroxy-6-methyl-5-oxohept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O4/c1-18(7-12-26(31)27(3,4)32)23-10-11-24-22-9-8-20-17-21(33-19(2)30)13-15-28(20,5)25(22)14-16-29(23,24)6/h7-8,12,18,21-25,32H,9-11,13-17H2,1-6H3/b12-7+/t18-,21+,22+,23-,24+,25+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDIMFKVPJVRIN-CHYKGQGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(=O)C(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/C(=O)C(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3beta,22E)-3,25-Dihydroxy-cholesta-5,22-dien-24-one 3-Acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3beta,22E)-3,25-Dihydroxy-cholesta-5,22-dien-24-one 3-Acetate
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(3beta,22E)-3,25-Dihydroxy-cholesta-5,22-dien-24-one 3-Acetate
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(3beta,22E)-3,25-Dihydroxy-cholesta-5,22-dien-24-one 3-Acetate
Reactant of Route 6
(3beta,22E)-3,25-Dihydroxy-cholesta-5,22-dien-24-one 3-Acetate

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